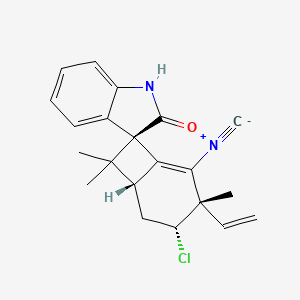

Welwitindolinone A isonitrile

描述

属性

分子式 |

C21H21ClN2O |

|---|---|

分子量 |

352.9 g/mol |

IUPAC 名称 |

(3S,3'S,4'R,6'R)-4'-chloro-3'-ethenyl-2'-isocyano-3',7',7'-trimethylspiro[1H-indole-3,8'-bicyclo[4.2.0]oct-1-ene]-2-one |

InChI |

InChI=1S/C21H21ClN2O/c1-6-20(4)15(22)11-13-16(17(20)23-5)21(19(13,2)3)12-9-7-8-10-14(12)24-18(21)25/h6-10,13,15H,1,11H2,2-4H3,(H,24,25)/t13-,15+,20+,21+/m0/s1 |

InChI 键 |

XLRFBPJWPHKLJV-OKKVMHGVSA-N |

手性 SMILES |

C[C@]1([C@@H](C[C@H]2C(=C1[N+]#[C-])[C@]3(C2(C)C)C4=CC=CC=C4NC3=O)Cl)C=C |

规范 SMILES |

CC1(C2CC(C(C(=C2C13C4=CC=CC=C4NC3=O)[N+]#[C-])(C)C=C)Cl)C |

同义词 |

welwitindolinone A isonitrile |

产品来源 |

United States |

科学研究应用

Synthesis of Welwitindolinone A Isonitrile

The total synthesis of this compound has been a focal point in organic chemistry research. Various synthetic routes have been developed, showcasing innovative methodologies:

- Stereoselective Synthesis : A highly stereoselective total synthesis was achieved using a chloronium ion-mediated semi-pinacol rearrangement, which allowed for the installation of a quaternary center and the construction of a spiro-oxindole structure with complete stereocontrol .

- Palladium-Mediated Reactions : Another approach involved intramolecular palladium-mediated α-arylation, leading to the formation of the spirocyclobutane oxindole core essential for the compound's structure .

- Biosynthetic Pathways : Research into the biosynthetic pathways of this compound indicates that it may serve as a biomimetic precursor to other biologically active compounds .

Biological Activities

This compound exhibits several promising biological activities:

- Antifungal Properties : It has been identified as a significant contributor to the antifungal activity observed in the cyanobacteria from which it is isolated. This activity makes it a candidate for further investigation as a natural antifungal agent .

- Inhibition of P-Glycoprotein : Studies have shown that this compound can inhibit P-glycoprotein, a protein associated with multidrug resistance in cancer cells. This inhibition could enhance the efficacy of chemotherapeutic agents against resistant tumors .

- Insecticidal Activity : The compound has demonstrated insecticidal properties, suggesting potential applications in agricultural pest management .

Therapeutic Potential

The therapeutic applications of this compound are being explored in various contexts:

- Cancer Treatment : Given its ability to inhibit P-glycoprotein, research is ongoing to evaluate its effectiveness in overcoming drug resistance in cancer therapies. The compound's structural features may allow it to be developed into a novel anticancer agent .

- Natural Product Chemistry : The unique structural characteristics of this compound make it an interesting subject for studies in natural product chemistry, potentially leading to the discovery of new derivatives with enhanced biological activities .

Case Studies and Research Findings

Several case studies have highlighted the synthesis and applications of this compound:

化学反应分析

Core Skeleton Construction via [2+2] Ketene Cycloaddition

The bicyclo[4.2.0]octane framework is established through a regio- and diastereoselective [2+2] cycloaddition between a ketene and a diene. For example, Wood’s synthesis utilized cycloaddition of ketene 6 with diene 5 to yield 7 with 85% efficiency .

Reaction Conditions

-

Substrate : Diene acetonide 5

-

Reagents : Triethylamine (Et₃N), THF, room temperature

-

Outcome : Formation of bicyclo[4.2.0]octane 7 with axial chlorine and quaternary stereocenter .

| Parameter | Value |

|---|---|

| Yield | 85% |

| Diastereoselectivity | >20:1 |

| Regioselectivity | Exclusive |

Chloronium Ion-Mediated Semipinacol Rearrangement

A pivotal step in installing the C10 quaternary center and neopentyl chlorine is the semipinacol rearrangement. Chloronium ion (Cl⁺) generation from N-chlorosuccinimide (NCS) triggers a stereospecific 1,2-alkyl shift .

Reaction Mechanism

-

Chloronium Ion Formation : NCS reacts with tertiary alcohol 8 to generate a chloronium intermediate.

-

Rearrangement : 1,2-Alkyl shift forms the quaternary center and introduces axial chlorine .

| Parameter | Value |

|---|---|

| Yield | 78% |

| Stereoselectivity | >95% axial chlorine |

Anionic Cyclization for Spiro-Oxindole Formation

The spiro-oxindole motif is constructed via SmI₂-LiCl-mediated reductive cyclization or LHMDS-promoted anionic cyclization . The latter simultaneously forms the spirocyclic structure and vinyl isonitrile group .

Reaction Conditions

-

Substrate : Formamide 14

-

Reagents : LHMDS (lithium hexamethyldisilazide), THF, -78°C

| Parameter | Value |

|---|---|

| Yield | 47% |

| Stereoselectivity | 100% |

Oxidation and Functional Group Interconversion

Late-stage oxidation and functional group transformations are critical for introducing the isonitrile and hydroxyl groups:

-

Isonitrile Formation : Deprotection of formamide 14 with POCl₃ followed by treatment with NaCN yields the isonitrile .

-

Diastereoselective Oxidation : Davis’ oxaziridine (22 ) oxidizes sulfide 2a to 3-hydroxyoxindole 3a with 67% yield and single diastereomer formation .

| Reaction Step | Reagents | Yield |

|---|---|---|

| Isonitrile Synthesis | POCl₃, NaCN | 61% |

| Sulfide Oxidation | KHMDS, Davis’ oxaziridine | 67% |

Biogenetic Considerations

Enzymatic studies reveal that cyanobacteria employ WelI1 and WelI3 enzymes to catalyze cis- and trans-indole-isonitrile intermediates, which are conserved in welwitindolinone biosynthesis .

Key Enzymatic Steps

-

Isonitrile Biosynthesis : Decarboxylative condensation via α-ketoglutarate-dependent dioxygenases .

-

Cyclization : Stig cyclases (e.g., WepC1) mediate terpene cyclization, influenced by Ca²⁺ concentration .

Challenges and Innovations

准备方法

Chiral Starting Material and Early-Stage Stereochemistry

Baran’s 2005 synthesis begins with (S)-carvone oxide (41), leveraging its inherent chirality to establish stereochemical control. Epoxide opening via Grignard addition introduces the C13 hydroxyl group, which undergoes chlorination with N-chlorosuccinimide (NCS) and triphenylphosphine to yield chloroketone 43 with >20:1 diastereoselectivity. Montmorillonite K-10 catalyzes a Friedel-Crafts cyclization, forming tetracyclic intermediate 45 as a single diastereomer.

Oxidative Ring Contraction and Isonitrile Formation

Ketone 45 undergoes a three-step sequence to install the vinyl isonitrile moiety:

-

Seyferth-Gilbert homologation converts the ketone to an alkyne.

-

Hydrozirconation followed by formylation introduces the isonitrile precursor.

-

Dehydration with Martin’s sulfurane provides fischerindole I isonitrile (11), a biogenetic intermediate.

Final chlorination at −78°C and acid-mediated ring contraction yield welwitindolinone A isonitrile in 28% yield over two steps.

Wood’s Racemic Approach via Semi-Pinacol Rearrangement

[2+2] Cycloaddition and Triazene Grignard Addition

Wood’s 2006 route initiates with a regio- and stereoselective [2+2] cycloaddition between isobutyryl chloride and acetal 47, forming tricyclic ketone 48 in 85% yield. A triazene-functionalized Grignard reagent (49) adds to the ketone, establishing the C3 quaternary center with complete stereocontrol.

Chloronium-Ion Mediated Rearrangement

The pivotal semi-pinacol rearrangement installs the neopentyl chlorine atom:

Spiro-Oxindole Construction

Deprotonation of N-formamide 55 with LHMDS induces an anionic cyclization, forming the spiro-oxindole with complete stereoretention. Phosgene-mediated isonitrile formation concludes the synthesis.

Alternative Synthetic Strategies

Palladium-Mediated α-Arylation (Weiss, 2001)

A tandem O-H insertion/ring-opening sequence generates α-arylation precursors. Intramolecular palladium catalysis constructs the spirocyclobutane oxindole core (136 → 138), though overall yields remain unoptimized.

Lewis Acid-Mediated Alkylation/Cyclization (PMC, 2009)

Silylketene aminal 4 undergoes one-pot alkylation with a furan alcohol under BF3·OEt2 catalysis, followed by intramolecular cyclization to form the bicyclic core. This method achieves the core in 7 steps but lacks functionality for full elaboration.

Comparative Analysis of Key Syntheses

| Parameter | Baran (2005) | Wood (2006) | Weiss (2001) |

|---|---|---|---|

| Steps | 13 | 23 | 18 (partial) |

| Overall Yield | 0.6% | 2.5% | N/A |

| Enantioselectivity | >99% ee | Racemic | Racemic |

| Key Reaction | Prins cyclization | Semi-pinacol rearrangement | α-Arylation |

| Protecting Groups | None | TBS, Cbz | PMB |

Baran’s route excels in step economy and stereocontrol but suffers from low yields at the ring-contraction stage. Wood’s approach achieves higher cumulative yields through robust semi-pinacol chemistry but requires extensive functional group interconversions.

Challenges in Late-Stage Functionalization

Chlorine Installation

Methods diverge significantly:

常见问题

Q. What is the core structural complexity of Welwitindolinone A isonitrile, and why is it significant in natural product synthesis?

this compound (C₂₁H₂₁ClN₂O) features a spirooxindole core with a bicyclo[4.2.0]octane framework and four defined stereocenters, including a C3 spirooxindoline and axial chloro substituent . Its structural complexity, particularly the strained bicyclic system and stereochemical diversity, has made it a benchmark for testing novel synthetic methodologies and understanding biosynthetic pathways in cyanobacteria-derived alkaloids .

Q. What are the common synthetic strategies for constructing the bicyclo[4.2.0]octane core of this compound?

Two predominant methods are:

- Halogenative Cyclization : NaOCl/CeCl₃·7H₂O-mediated stereoselective chlorination of intermediates (e.g., compound 249 → 250 → 251, 86% yield) to install the chloro substituent and bicyclic framework .

- [2+2] Cycloaddition : Photochemical or thermal [2+2] reactions to assemble the bicyclo[4.2.0]octane core, often coupled with SmI₂-LiCl-mediated reductive cyclization to form the spirooxindole .

Advanced Research Questions

Q. How do researchers address stereochemical challenges in this compound synthesis, particularly axial vs. equatorial substituent placement?

Stereocontrol is achieved via:

- Chloronium Ion Intermediates : Bridging chloronium ions (e.g., in Wood’s synthesis) enable 1,2-methyl migrations to establish trans-diaxial configurations .

- SmI₂-LiCl Redox Systems : Inner-sphere electron transfer mechanisms in SmI₂-mediated cyclizations ensure diastereoselective spirooxindole formation, tolerating sensitive functionalities like alkyl chlorides .

- X-ray Crystallography/NOESY : Absolute stereochemistry is confirmed through crystallographic data and nuclear Overhauser effects .

Q. How can conflicting data from different synthetic routes to this compound be reconciled?

Discrepancies in yields or diastereoselectivity often arise from:

- Reagent Sensitivity : Variations in SmI₂-LiCl vs. CeCl₃-mediated halogenation protocols, where moisture or temperature alters redox potentials .

- Substrate Preorganization : Steric effects in intermediates (e.g., enone vs. urethane precursors) influence cyclization efficiency .

- Comparative Kinetic Studies : Mechanistic profiling (e.g., Hammett plots for halogenation steps) helps rationalize divergent outcomes .

Q. What role does SmI₂ play in the synthesis of this compound, and how is its chemoselectivity optimized?

SmI₂ enables:

- Radical Cross-Coupling : Intramolecular coupling of enones with isocyanates to form spirooxindoles under mild conditions (Scheme 23A), avoiding side reactions with α-ketone heteroatoms .

- Redox Tuning : LiCl and t-BuOH additives modulate SmI₂’s redox potential, enhancing selectivity for electron-deficient π-systems .

- Functional Group Tolerance : Alkyl chlorides and isonitriles remain intact due to SmI₂’s preferential reduction of enones over halides .

Q. What biosynthetic insights inform the laboratory synthesis of this compound?

Genetic studies identify:

- Common Precursors : cis-Indolyl vinyl isonitrile and geranyl pyrophosphate (GPP) as conserved building blocks in cyanobacterial pathways .

- Oxidative Ring Contraction : Biomimetic strategies (e.g., XeF₂-mediated fluorohydroxylation) mimic proposed biosynthetic steps to access oxidized welwitindolinones .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Key methods include:

- X-ray Diffraction : Resolves absolute configuration of stereocenters in crystalline intermediates (e.g., spirooxindole core) .

- Advanced NMR : 2D-NOESY and HSQC differentiate axial/equatorial substituents and confirm regiochemistry .

- HRMS/IR : Validates molecular formula (m/z 352.134241) and functional groups (e.g., isonitrile C≡N stretch at ~2150 cm⁻¹) .

Q. How is chemoselectivity maintained during late-stage oxidations in this compound synthesis?

- XeF₂-Mediated Oxidation : Selective fluorohydroxylation of fischerindole I avoids degradation of the isonitrile moiety, unlike Br-/Cl-based oxidants .

- DDQ vs. O₂ : DDQ selectively oxidizes benzylic positions, while O₂ is used for indole-to-oxindole transformations without over-oxidizing sensitive groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。